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Compound of Interest

Compound Name: UF-17 HCI

Cat. No.: B1195031

Disclaimer: UF-17 HCl is classified as an analytical reference standard. Publicly available
pharmacological data for this specific compound is limited. The following information is
substantially based on the pharmacological profile of its close structural analog, U-47700, a
potent synthetic opioid. This guide is intended for research, scientific, and drug development
professionals and should be interpreted with the understanding that the data presented are for
a related compound and may not be fully representative of UF-17 HCI.

Introduction

UF-17 HCI, with the chemical name N-trans-2-(dimethylamino)cyclohexyl)-N-
phenylpropionamide, monohydrochloride, is a synthetic compound structurally related to the
"utopioid"” class of analgesics. Its chemical architecture strongly suggests activity at opioid
receptors, particularly the p-opioid receptor (MOR). This technical guide provides a
comprehensive overview of the anticipated pharmacological profile of UF-17 HCI, drawing
heavily on data from its well-characterized analog, U-47700.

Core Pharmacological Data (Based on U-47700)

The pharmacological activity of novel opioid compounds is typically characterized by their
binding affinity to opioid receptors and their functional activity in cellular and in vivo assays.

Receptor Binding Affinity
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The binding affinity of a ligand for its receptor is a measure of the strength of the interaction
between them. It is typically determined through radioligand binding assays and expressed as
the inhibition constant (Ki).

Receptor . . Reference .
Ligand K_i_ (nM) K_i_ (nM)

Subtype Compound

p-Opioid (MOR) U-47700 11.1+04 Morphine ~5-10

3-Opioid (DOR) U-47700 1220 + 82

k-Opioid (KOR) U-47700 287 +24

Table 1: Receptor Binding Affinities of U-47700. Data indicates high affinity and selectivity for
the p-opioid receptor.

In Vivo Analgesic Potency

The analgesic potency is a measure of the drug's effectiveness in reducing pain in animal
models. It is often expressed as the median effective dose (EDso), the dose that produces a
therapeutic effect in 50% of the population.

Route of .
Assay Compound EDso (mg/kg) L . Animal Model
Administration

Mouse Radiant
Heat Tail-Flick

U-47700 0.2 Subcutaneous Mouse

Mouse Radiant

- Morphine 15 Subcutaneous Mouse
Heat Tail-Flick

Table 2: In Vivo Analgesic Potency of U-47700. U-47700 is approximately 7.5 times more
potent than morphine in this assay.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize novel opioid
compounds like UF-17 HCI and its analogs.
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Radioligand Displacement Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to
displace a radiolabeled ligand from its receptor.

Objective: To determine the binding affinity of UF-17 HCI for 4, &, and K opioid receptors.

Materials:

Cell membranes expressing the human opioid receptors (U, d, or K).

« Radioligand: [2H]DAMGO (for MOR), [(H]DPDPE (for DOR), [2H]U-69,593 (for KOR).
e Test compound: UF-17 HCI.

e Assay buffer: 50 mM Tris-HCI, pH 7.4.

e Non-specific binding control: Naloxone (10 pM).

e 96-well microplates.

o Glass fiber filters.

 Scintillation cocktail and liquid scintillation counter.

Procedure:

Prepare serial dilutions of UF-17 HCI.

e In a 96-well plate, add cell membranes, radioligand at a concentration near its K_d_, and
either buffer, UF-17 HCI, or non-specific binding control.

 Incubate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach
equilibrium.

o Terminate the binding reaction by rapid filtration through glass fiber filters using a cell
harvester.

o Wash the filters with ice-cold assay buffer to remove unbound radioligand.
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o Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound
radioactivity using a liquid scintillation counter.

o Calculate the specific binding by subtracting non-specific binding from total binding.

» Plot the percentage of specific binding against the logarithm of the UF-17 HCI concentration
and fit the data to a one-site competition model to determine the ICso.

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = ICso / (1 + [L]/K_d_), where [L]
is the concentration of the radioligand and K_d__is its dissociation constant.

[*>S]GTPYS Functional Assay

This assay measures the functional activity (agonist or antagonist) of a compound by
quantifying its ability to stimulate G-protein coupling to the receptor.

Objective: To determine the functional efficacy (ECso) and intrinsic activity of UF-17 HCI at
opioid receptors.

Materials:

Cell membranes expressing the human opioid receptors.

e [3S]GTPyS.

o GDP.

e Test compound: UF-17 HCI.

e Assay buffer: 50 mM Tris-HCI, 100 mM NaCl, 5 mM MgClz, pH 7.4.

e 96-well microplates.

 Scintillation proximity assay (SPA) beads or filtration apparatus.

Procedure:

e Prepare serial dilutions of UF-17 HCI.
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e In a 96-well plate, add cell membranes, GDP, and UF-17 HCI.

e Pre-incubate for a short period.

« Initiate the reaction by adding [3*S]GTPyS.

 Incubate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

o Terminate the reaction. If using SPA beads, this occurs upon addition of the stop solution
containing the beads. If using filtration, filter the reaction mixture through glass fiber filters.

e Quantify the amount of [3°S]GTPyYS bound to the G-proteins using a scintillation counter or a
microplate reader for SPA.

 Plot the specific [**S]GTPyS binding against the logarithm of the UF-17 HCI concentration.

 Fit the data to a sigmoidal dose-response curve to determine the ECso (concentration for
50% of maximal effect) and the E_max_ (maximal effect).

Signaling Pathways and Visualizations

Opioid receptors are G-protein coupled receptors (GPCRSs) that primarily couple to the
inhibitory G-protein, Ga_i/o_.

p-Opioid Receptor Signaling Pathway

Activation of the p-opioid receptor by an agonist like UF-17 HCI is expected to initiate a
cascade of intracellular events leading to analgesia and other opioid-related effects.

Caption: p-Opioid receptor signaling cascade.

Experimental Workflow for Receptor Binding Assay

The following diagram illustrates the logical flow of a radioligand displacement binding assay.

Caption: Workflow for a radioligand binding assay.

Conclusion
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Based on its structural similarity to U-47700, UF-17 HCI is predicted to be a potent and
selective p-opioid receptor agonist. The experimental protocols and signaling pathway
information provided in this guide offer a framework for the pharmacological characterization of
this and other novel opioid compounds. Researchers and drug development professionals
should exercise caution and conduct empirical studies to definitively determine the
pharmacological profile of UF-17 HCI.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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